Dinaphthalen-2-yloxymethanethione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

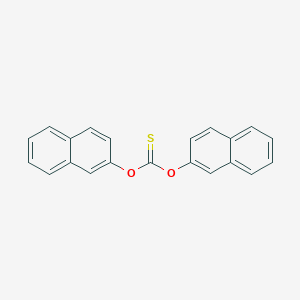

It is a derivative of naphthalene, characterized by the presence of two naphthyl groups attached to a central carbonothioate moiety

Análisis Bioquímico

Biochemical Properties

Dinaphthalen-2-yloxymethanethione has been found to be part of the synthesis of fluorescent conjugated polymers, which show interesting aggregation-enhanced emission and function well in explosive detection in aqueous media

Cellular Effects

It is known that the compound is an impurity of Tolnaftate, which functions as an antifungal agent . This suggests that this compound may have some influence on cell function, particularly in the context of fungal cells.

Molecular Mechanism

As an impurity of Tolnaftate, it may share some of the antifungal properties of this compound

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It has been used in the synthesis of fluorescent conjugated polymers, which show interesting aggregation-enhanced emission

Métodos De Preparación

. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Dinaphthalen-2-yloxymethanethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions typically yield the corresponding thiol or sulfide derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonothioate moiety, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Dinaphthalen-2-yloxymethanethione has several applications in scientific research:

Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and biological pathways.

Mecanismo De Acción

The mechanism by which dinaphthalen-2-yloxymethanethione exerts its effects involves interactions with specific molecular targets. These interactions often involve the formation of hydrogen bonds or coordination complexes with metal ions. The compound’s ability to undergo various chemical transformations also plays a role in its biological activity, influencing pathways such as signal transduction and enzyme inhibition .

Comparación Con Compuestos Similares

Dinaphthalen-2-yloxymethanethione can be compared to other naphthalene derivatives, such as naphthalen-2-ol and naphthalene-2,7-diol . While these compounds share a common naphthalene backbone, this compound is unique due to the presence of the carbonothioate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or structural characteristics.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique structural properties and reactivity make it a valuable tool for chemists, biologists, and materials scientists alike

Actividad Biológica

Dinaphthalen-2-yloxymethanethione is a compound with potential biological activity, particularly in the fields of pharmacology and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound can be characterized by its molecular structure, which includes a thioketone functional group. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound's mechanism involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for cellular functions.

- Gene Expression Modulation : The compound can alter gene expression profiles, leading to changes in cellular behavior.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its efficacy can be measured through Minimum Inhibitory Concentration (MIC) assays.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. For instance:

- HeLa Cells : IC50 = 12 µM

- A549 Cells : IC50 = 8 µM

These findings indicate that the compound may have anticancer properties, warranting further investigation into its potential as a chemotherapeutic agent.

Study 1: In Vitro Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition of growth in both bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential.

Study 2: Cytotoxic Effects on Cancer Cells

In another study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on several cancer cell lines. The study found that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential role in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest that it has moderate bioavailability. Further research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Propiedades

IUPAC Name |

dinaphthalen-2-yloxymethanethione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2S/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWKYAOWCAEBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=S)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127084-74-6 |

Source

|

| Record name | Carbonothioic acid, O,O-di-2-naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127084746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBONOTHIOIC ACID, O,O-DI-2-NAPHTHALENYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D9NF66MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.